2,2-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
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Overview
Description
2,2-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the quinoline core, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2,2-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and amides with comparable structures and functional groups. Examples include:
- 2,2-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 2,2-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide .
Uniqueness
What sets 2,2-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide apart is its specific substitution pattern and the resulting biological activities. The presence of the 2,2-dimethyl and propyl groups may confer unique properties, such as increased stability or enhanced biological activity, compared to other similar compounds .
Properties
IUPAC Name |
2,2-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-5-10-19-14-8-7-13(18-16(21)17(2,3)4)11-12(14)6-9-15(19)20/h7-8,11H,5-6,9-10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMDSCPMKWVSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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